molecular formula C14H10Cl2O2 B12073204 Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)- CAS No. 99922-96-0

Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)-

Cat. No.: B12073204
CAS No.: 99922-96-0
M. Wt: 281.1 g/mol
InChI Key: LCIWRRRBZKQFFC-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)- is a chemical compound with the molecular formula C14H10Cl2O2 It is known for its unique structure, which includes a phenyl ring substituted with a 3,4-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)- typically involves the reaction of 3,4-dichlorophenol with 4-bromophenyl ethanone under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the brominated aromatic ring, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Types of Reactions:

    Oxidation: Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, converting the ethanone group to an alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring can be further functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The presence of the dichlorophenoxy group enhances its binding affinity and specificity towards these targets, leading to its observed effects.

Comparison with Similar Compounds

  • Ethanone, 1-(3,4-dichlorophenyl)-
  • Ethanone, 1-(3,4-dimethoxyphenyl)-
  • Ethanone, 1-(4-(4-chlorophenoxy)phenyl)-

Comparison: Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)- is unique due to the presence of the 3,4-dichlorophenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

99922-96-0

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

1-[4-(3,4-dichlorophenoxy)phenyl]ethanone

InChI

InChI=1S/C14H10Cl2O2/c1-9(17)10-2-4-11(5-3-10)18-12-6-7-13(15)14(16)8-12/h2-8H,1H3

InChI Key

LCIWRRRBZKQFFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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